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(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol

Cat. No.: B2448819
CAS No.: 911218-02-5
M. Wt: 174.6
InChI Key: RGGSPHGSOUBBIC-YFKPBYRVSA-N
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Description

Contextual Significance in Modern Organic Synthesis

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into organic molecules is a cornerstone of modern medicinal chemistry and materials science. nih.govnbinno.com Chlorine is a vital element in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs available for treating a wide range of diseases. nih.gov The chloro-substituent is versatile, capable of acting as a bioisostere for other groups and participating in beneficial halogen bonding interactions within protein-ligand complexes. chemrxiv.org

Fluorine's role is equally profound; its introduction into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. nih.gov The use of fluorinated building blocks remains a dominant strategy in drug discovery. nbinno.comnih.gov Consequently, molecules like (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol, which contain both a chloro and a fluoro group on an aromatic ring, are highly sought-after starting materials. The combination of these halogens on the phenyl ring creates a distinct electronic profile that can be exploited in the design of new bioactive compounds. The synthesis of such halogenated intermediates is a critical step in the development pipeline for new pharmaceuticals and agrochemicals. nbinno.comgoogle.com

Role as a Chiral Synthon in Specialty Chemical Production

Chirality is a fundamental consideration in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. researchgate.netmdpi.comnih.gov This has driven a demand for enantiomerically pure compounds, which can be produced through asymmetric synthesis or biocatalysis. mdpi.com Chiral alcohols, in particular, are versatile building blocks (synthons) for the synthesis of single-enantiomer drugs.

This compound serves as a valuable chiral synthon, providing a pre-defined stereocenter that can be incorporated into larger, more complex target molecules. Its utility is analogous to that of similar chiral alcohols which are key intermediates in the synthesis of major pharmaceuticals. For instance, the structurally related compound (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a key chiral intermediate for the anticoagulant drug ticagrelor. nih.govresearchgate.net The synthesis of such intermediates with high enantiomeric purity is often achieved through the enantioselective reduction of the corresponding prochiral ketone, 3'-Chloro-4'-fluoroacetophenone. nih.govmdpi.com The ability to produce this chiral alcohol on a large scale and with high stereochemical fidelity is crucial for its application in the production of specialty chemicals and active pharmaceutical ingredients.

Overview of Contemporary Research Directions

Current research involving this compound and related chiral alcohols is largely focused on two key areas: improving synthetic methodologies and expanding their application in drug discovery.

A significant trend is the development of efficient and sustainable methods for their enantioselective synthesis. While traditional chemical methods exist, biocatalysis using enzymes like carbonyl reductases has emerged as a powerful alternative. mdpi.com These enzyme-catalyzed reactions are often highly enantioselective and can be performed under mild conditions. mdpi.com A major research direction involves the "directed evolution" of these enzymes to enhance their activity, stability, and specificity for non-natural substrates, such as the ketone precursor to this compound. nih.govresearchgate.net Researchers are creating "small and smart" mutant enzyme libraries to rapidly identify catalysts that can produce the desired chiral alcohol with extremely high enantiomeric excess (e.e.) and at high substrate concentrations, making the process industrially viable. nih.govresearchgate.net

In the realm of drug discovery, this compound and its derivatives are being explored as building blocks for novel therapeutic agents. The 3-chloro-4-fluorophenyl motif is incorporated into various molecular scaffolds to probe structure-activity relationships (SAR). nih.govchemrxiv.org For example, derivatives have been used in the synthesis of semicarbazones with potential antimicrobial activity and chalcones with antifungal properties. mdpi.comresearchgate.net The continued exploration of this chiral synthon in the synthesis of new chemical entities is expected to yield novel candidates for treating a variety of diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClFO B2448819 (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol CAS No. 911218-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(3-chloro-4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGSPHGSOUBBIC-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 1s 1 3 Chloro 4 Fluorophenyl Ethan 1 Ol and Analogues

Stereoselective Synthesis Strategies

The synthesis of single-enantiomer compounds like (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is a fundamental challenge in modern organic chemistry. Stereoselective strategies are paramount to ensure the desired therapeutic efficacy and to avoid potential adverse effects associated with other stereoisomers. The primary route to this chiral alcohol is through the enantioselective reduction of its ketone precursor.

Asymmetric Reduction of Prochiral Ketone Precursors

The core strategy for producing this compound is the asymmetric reduction of 3'-chloro-4'-fluoroacetophenone. This method introduces the chiral center in a controlled manner, leading to a high excess of the desired (S)-enantiomer. The success of this approach hinges on the use of chiral catalysts or biocatalysts that can effectively differentiate between the two enantiotopic faces of the ketone's carbonyl group.

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. wiley-vch.de It typically involves the use of a transition metal complexed with a chiral ligand to activate molecular hydrogen and deliver it to the substrate with high stereocontrol.

Transition metals such as ruthenium (Ru), rhodium (Rh), and iridium (Ir) are central to asymmetric hydrogenation. wiley-vch.deacs.org When paired with chiral phosphine (B1218219) ligands, these metals form highly effective catalysts for the reduction of prochiral ketones. For the reduction of substituted acetophenones, catalyst systems based on ruthenium, particularly those employing chiral diphosphine and diamine ligands like BINAP and TsDPEN, are well-established. acs.org These catalysts operate through a mechanism that involves the coordination of the ketone to the metal center, followed by the stereoselective transfer of a hydride from the metal and a proton from the ligand or solvent, often in a concerted or stepwise manner. acs.org The specific stereochemical outcome is dictated by the precise architecture of the chiral ligand, which creates a chiral pocket around the metal's active site. Research has demonstrated the successful asymmetric transfer hydrogenation of para-substituted acetophenones using Ru(II) catalysts with ligands like (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), achieving high enantiomeric excess. researchgate.net

Catalyst SystemLigandSubstrate AnalogueHydrogen SourceYield (%)ee (%)
[RuCl₂(p-cymene)]₂(R,R)-TsDPENp-FluoroacetophenoneHCOOH/NEt₃>9597.5 (S)
[Rh-complex](S,S)-BDPPp-Chloroacetophenone derivativeH₂High>90
[Ru-complex](S)-BINAP/(S,S)-DPENAcetophenone (B1666503)H₂>9998 (R)

This table presents representative data for analogous substrates to illustrate the effectiveness of transition metal-catalyzed systems. Data is compiled from related studies. wiley-vch.deacs.orgresearchgate.net

Organocatalysis offers an alternative to metal-based systems, avoiding the potential for heavy metal contamination in the final product. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. organic-chemistry.org This catalyst coordinates with a borane (B79455) reducing agent (e.g., borane-tetrahydrofuran (B86392) complex) and the ketone substrate. organic-chemistry.org The pre-organization of this ternary complex facilitates a highly enantioselective hydride transfer from the borane to the ketone's carbonyl carbon. msu.edu The stereochemistry of the resulting alcohol is predictably controlled by the chirality of the oxazaborolidine catalyst. This method is known for its high enantioselectivity across a broad range of ketones, including substituted acetophenones. researchgate.net

CatalystReducing AgentSubstrate AnalogueConditionsYield (%)ee (%)
(S)-Me-CBSBH₃·THFAcetophenoneTHF, -30 °C9796.6 (R)
(S)-OxazaborolidineBH₃·THFLactone PrecursorTHF, 0 °C to RT9488
(S)-OxazaborolidineCatecholborane2-ChloroacetophenoneToluene (B28343), -78 °C9097 (R)

This table showcases the application of CBS and related organocatalysts on analogous substrates. Data is compiled from foundational and application-focused research. msu.eduorgsyn.org

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods. scispace.com Enzymes, or whole microbial cells containing them, can perform reductions under mild aqueous conditions with exceptional chemo-, regio-, and stereoselectivity.

The use of whole microbial cells, particularly genetically engineered strains like recombinant Escherichia coli, is a highly effective strategy for asymmetric ketone reductions. nih.govnih.gov These cells can be engineered to overexpress specific alcohol dehydrogenases (ADHs) or carbonyl reductases that exhibit high activity and selectivity for the target substrate. scispace.com A critical advantage of whole-cell systems is the intrinsic regeneration of expensive nicotinamide (B372718) cofactors (such as NADPH), which are essential for the reductase enzymes. scispace.comresearchgate.net The cell's own metabolism can be harnessed to recycle the cofactor, for instance, by adding a co-substrate like glucose or isopropanol (B130326), which is oxidized by a secondary dehydrogenase to regenerate the NADPH consumed in the primary reduction. nih.govresearchgate.net Studies have shown that recombinant E. coli expressing carbonyl reductases can convert halogenated acetophenones into the corresponding chiral alcohols with excellent yields and enantiomeric excess often exceeding 99%. scispace.comnih.gov

BiocatalystReductase/ADHCofactor SystemSubstrateConversion (%)ee (%) (Configuration)
Recombinant E. coliCarbonyl ReductaseIsopropanol4-Chloroacetophenone>99>99 (S)
Recombinant E. coliCmCRGlucose/GDH2-Chloro-1-(3,4-difluorophenyl) ethanone95.9>99 (S)
Saccharomyces cerevisiaeEndogenous ADHsGlucose3-Chloro-4-fluoropropiophenone100>99

This table summarizes findings from studies on the whole-cell biocatalytic reduction of the target ketone and its close analogues. scispace.comresearchgate.netresearchgate.net

Biocatalytic Reduction Processes
Isolated Enzyme-Mediated Reductions (e.g., Reductases, Alcohol Dehydrogenases)

The asymmetric reduction of the prochiral ketone, 3-chloro-4-fluoroacetophenone, using isolated enzymes represents a highly efficient and environmentally benign route to this compound. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the primary classes of enzymes employed for this transformation, renowned for their exceptional stereoselectivity. nih.govtudelft.nl These enzymes catalyze the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl group of the ketone, yielding the corresponding chiral alcohol. tudelft.nlnih.gov

Research has identified numerous microbial ADHs capable of producing chiral alcohols with high enantiomeric excess (ee). nih.gov For instance, specific ADHs from the genus Lactobacillus have been found to produce (R)-alcohols, while many other enzymes yield the (S)-enantiomer. nih.govgoogle.com The synthesis of analogous chiral halohydrins, such as (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol, has been successfully demonstrated using ketoreductases from sources like Chryseobacterium sp. CA49 and through engineered enzymes from Candida glabrata and Kluyveromyces marxianus. researchgate.netresearchgate.net These biocatalytic reductions frequently achieve near-perfect stereoselectivity (>99% ee) and high conversions, making them industrially viable. researchgate.net

The selection of the enzyme is crucial as its substrate specificity and enantioselectivity determine the reaction's success. researchgate.net Screening of enzyme libraries is a common strategy to identify the optimal biocatalyst for a specific ketone substrate. researchgate.net

Enzyme Source/TypeSubstrate AnalogueProductStereoselectivity (% ee)
Ketoreductase (ChKRED20) from Chryseobacterium sp.2-chloro-1-(3,4-difluorophenyl)ethanone(S)-2-chloro-1-(3,4-difluorophenyl)ethanol>99%
Carbonyl Reductase (LsCR)2-chloro-1-(3,4-difluorophenyl)ethanone(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol99.9%
Ketoreductase (KR-01)2-chloro-1-(3,4-difluorophenyl)ethanone(S)-2-chloro-1-(3,4-difluorophenyl)ethanol>99.9%
Lactobacillus kefir ADHVarious ketones(R)-alcoholsHigh
Optimization of Bioreaction Parameters (e.g., Solvent Systems, Deep Eutectic Solvents)

The performance of enzyme-catalyzed reductions is highly dependent on reaction conditions. A significant challenge in the bioreduction of halogenated acetophenones is the low aqueous solubility of these substrates. nih.gov To overcome this, various strategies involving solvent systems are employed. Isopropanol, for example, can serve as both a co-solvent to enhance substrate solubility and as a co-substrate for cofactor regeneration. nih.gov

A promising and green alternative to traditional organic solvents is the use of Deep Eutectic Solvents (DESs). encyclopedia.pubresearchgate.net DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components. encyclopedia.pub They are often biodegradable, non-toxic, and biocompatible. nih.gov In biocatalysis, DESs can enhance substrate solubility, improve enzyme stability and activity, and in some cases, increase the enantioselectivity of the reaction. researchgate.netnih.gov

For instance, studies on the asymmetric bioreduction of ketones using purified ketoreductases have shown that choline (B1196258) chloride-based DESs, such as those formed with glycerol (B35011) (ChCl:Gly) or sorbitol (ChCl:Sor), can lead to excellent conversions (>99%) and enantiomeric excess (>99% ee). encyclopedia.pub The performance of the enzymatic reaction can be significantly higher in polyol-based DESs compared to standard buffer systems. encyclopedia.pub The concentration of the DES is a critical parameter, with higher percentages often leading to improved stereoselectivity. encyclopedia.pub

Solvent SystemKey ComponentsObserved Effect in BioreductionReference Example
Aqueous-Organic Co-solventWater and IsopropanolIncreases substrate solubility; isopropanol can act as co-substrate for cofactor regeneration.Reduction of 400 g/L 2-chloro-1-(3,4-difluorophenyl)ethanone. nih.gov
Deep Eutectic Solvent (DES)Choline Chloride:Glycerol (ChCl:Gly)Achieved >99% conversion and >99% ee; improved stereoselectivity with increasing DES concentration. encyclopedia.pubAsymmetric bioreduction of ketones using KREDs. encyclopedia.pub
Deep Eutectic Solvent (DES)Choline Chloride:Sorbitol (ChCl:Sor)Reached >99% conversion and enantiomeric excess. encyclopedia.pubAsymmetric bioreduction of ketones using KREDs. encyclopedia.pub
Natural Deep Eutectic Solvent (NADES)Glucose:Choline Chloride (Glu-ChCl)Acts as both a cosolvent for higher substrate loading and a co-substrate for NADPH regeneration. tudelft.nlStereoselective reduction of ketones with ADHs. tudelft.nl
Co-factor Regeneration Strategies

Ketoreductases and alcohol dehydrogenases rely on expensive nicotinamide cofactors, typically NADH or NADPH. nih.gov For an economically viable industrial process, these cofactors must be used in catalytic amounts and regenerated in situ. rsc.org Several strategies have been developed for this purpose.

Substrate-Coupled Regeneration: This is one of the simplest methods, where a large excess of a sacrificial alcohol, such as isopropanol, is added to the reaction mixture. The same enzyme that reduces the target ketone also oxidizes the sacrificial alcohol, thereby reducing the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form (NADH or NADPH). rsc.org

Enzyme-Coupled Regeneration: This approach uses a second enzyme and its corresponding substrate to regenerate the cofactor. Two of the most common systems are:

Formate (B1220265)/Formate Dehydrogenase (FDH): Formate dehydrogenase catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD⁺ to NADH. nih.govnih.gov This system is advantageous because the product, CO₂, is gaseous and easily removed, driving the reaction forward. nih.gov

Glucose/Glucose Dehydrogenase (GDH): Glucose dehydrogenase is used to oxidize glucose, which regenerates both NADH and NADPH. rsc.orgmatthey.com This system is widely used in various biocatalytic reduction processes. researchgate.net

Whole-cell biocatalysts are often preferred as they contain the necessary cellular machinery for intrinsic cofactor regeneration, which can simplify the process and reduce costs. nih.gov However, when using isolated enzymes, an external regeneration system is essential. matthey.com

Regeneration StrategyKey ComponentsCofactor RegeneratedDescription
Substrate-CoupledIsopropanol (co-substrate)NAD(P)HThe primary ADH/KRED oxidizes isopropanol to acetone, regenerating the cofactor. rsc.org
Enzyme-Coupled (FDH)Sodium Formate, Formate Dehydrogenase (FDH)NADHFDH oxidizes formate to CO₂, reducing NAD⁺ to NADH. nih.govmatthey.com
Enzyme-Coupled (GDH)D-Glucose, Glucose Dehydrogenase (GDH)NAD(P)HGDH oxidizes glucose, reducing NAD(P)⁺ to NAD(P)H. rsc.orgmatthey.com
Light-DrivenEngineered phototrophic bacteria (e.g., Rhodobacter sphaeroides), ADHNAD(P)HA heterologously expressed ADH in phototrophic bacteria utilizes light energy for cofactor regeneration. nih.gov

Chiral Resolution Techniques for Enantiomeric Purity

When a stereoselective synthesis is not employed, a racemic mixture of the alcohol is produced. Chiral resolution techniques are then required to separate the desired (S)-enantiomer from the (R)-enantiomer.

Chromatographic Enantioseparation Methods

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative method for separating enantiomers. rsc.org The principle relies on the differential interaction between the enantiomers and the chiral environment of the CSP, leading to different retention times.

A wide variety of CSPs are commercially available, with polysaccharide-based columns (e.g., Chiralpak® and Chiralcel® series) being particularly effective for a broad range of compounds, including chiral alcohols. researchgate.net The separation efficiency is highly dependent on the mobile phase composition. Common mobile phases include mixtures of alkanes (hexane or heptane) with an alcohol modifier (ethanol or isopropanol) for normal-phase chromatography. researchgate.net Reversed-phase and polar organic modes can also be effective, depending on the specific analyte and CSP. Method development involves screening different combinations of CSPs and mobile phases to achieve optimal resolution.

Diastereomeric Salt Formation and Fractional Crystallization

Classical resolution via diastereomeric salt formation is a widely used industrial method for separating enantiomers of acidic or basic compounds. nii.ac.jp The process involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. nii.ac.jpmdpi.com

For a neutral compound like this compound, this method is not directly applicable. However, the alcohol can be chemically derivatized into an acidic or basic species. For example, it could be reacted with a dicarboxylic anhydride (B1165640) (like phthalic anhydride) to form a chiral half-ester, which can then be resolved using a chiral base (e.g., brucine, cinchonidine, or a chiral amine). Alternatively, the precursor ketone could be converted to a chiral amine, which is then resolved with a chiral acid like tartaric acid before conversion to the alcohol. mdpi.com After separation of the diastereomeric salt, a simple chemical reaction is used to cleave the resolving agent, yielding the enantiomerically pure target compound. gavinpublishers.com The success of the resolution depends on finding a suitable resolving agent and crystallization solvent that provide a significant difference in the solubility of the two diastereomeric salts. unchainedlabs.comrsc.org

Non-Stereoselective Synthetic Routes

A non-stereoselective route produces a racemic mixture of 1-(3-chloro-4-fluorophenyl)ethan-1-ol (B1358902), which then requires chiral resolution to isolate the desired (S)-enantiomer. The typical synthesis is a two-step process.

Step 1: Synthesis of 3-chloro-4-fluoroacetophenone The precursor ketone, 3-chloro-4-fluoroacetophenone, is commonly synthesized via a Friedel-Crafts acylation reaction. prepchem.com In this reaction, 1-chloro-2-fluorobenzene (B165100) is acylated using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). prepchem.com The reaction introduces the acetyl group onto the aromatic ring, yielding the desired acetophenone derivative.

Step 2: Reduction of 3-chloro-4-fluoroacetophenone The second step is the reduction of the carbonyl group of 3-chloro-4-fluoroacetophenone to a secondary alcohol. Standard, non-stereoselective reducing agents are used for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this transformation due to its selectivity for ketones and aldehydes and its operational simplicity. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol, resulting in a 50:50 racemic mixture of (S)- and (R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol.

General Reduction Methods (e.g., Sodium Borohydride)

The most common and direct approach to synthesizing this compound is through the asymmetric reduction of its corresponding prochiral ketone, 3'-chloro-4'-fluoroacetophenone. While a simple reducing agent like sodium borohydride (NaBH₄) can convert the ketone to the alcohol, it produces a racemic mixture (an equal mix of both S and R enantiomers) in the absence of a chiral influence. numberanalytics.comumn.edu Sodium borohydride is a versatile and mild reducing agent that functions by donating a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. numberanalytics.comabo.fi

To achieve the desired (S)-enantiomer with high enantiomeric excess (ee), the reduction must be carried out enantioselectively. This is typically accomplished by using a chiral catalyst or auxiliary that creates a chiral environment, favoring the formation of one enantiomer over the other. researchgate.net

Key enantioselective reduction strategies include:

Catalytic Asymmetric Reduction: This involves using a small amount of a chiral catalyst along with a stoichiometric reducing agent. A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction by borane or its derivatives. researchgate.net

Enzymatic Reduction: Biocatalysis using enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases offers an exceptionally effective and environmentally friendly method for producing chiral alcohols. researchgate.netresearchgate.net These enzymes can operate under mild conditions and often provide near-perfect enantioselectivity (>99% ee) and high conversions. researchgate.net For instance, specific ketoreductases have been identified and optimized to reduce substituted acetophenones to their corresponding (S)-alcohols with high efficiency. researchgate.netresearchgate.net

Table 1: Comparison of General Asymmetric Reduction Methods for Prochiral Ketones
MethodReducing AgentCatalyst/AuxiliaryTypical YieldTypical Enantiomeric Excess (ee)
CBS ReductionBorane (BH₃)Chiral OxazaborolidineHigh (>90%)High (85-99%)
Enzymatic ReductionCo-factor (e.g., NADPH)Ketoreductase (KRED)Very High (>95%)Excellent (>99%)
Asymmetric Transfer HydrogenationIsopropanol or Formic AcidChiral Ruthenium or Rhodium ComplexHigh (>90%)Very High (>97%)

Multistep Reaction Sequences

Multistep synthesis allows for the construction of complex molecules from simpler, readily available starting materials through a series of sequential reactions. syrris.jplibretexts.org This approach provides flexibility in introducing various functional groups and building the molecular framework step-by-step. For this compound, a logical multistep sequence involves the initial synthesis of the key intermediate, 3'-chloro-4'-fluoroacetophenone, followed by its asymmetric reduction.

A representative two-step sequence is outlined below:

Friedel-Crafts Acylation: This step constructs the ketone intermediate. The synthesis begins with a commercially available substituted benzene (B151609), such as 1-chloro-2-fluorobenzene. This starting material undergoes a Friedel-Crafts acylation reaction with an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The reaction introduces the acetyl group onto the aromatic ring, primarily at the position para to the fluorine atom, to yield 3'-chloro-4'-fluoroacetophenone. mdpi.com

Asymmetric Reduction: The ketone synthesized in the first step is then reduced to the target chiral alcohol, this compound. This second step is crucial for establishing the desired stereochemistry and must be performed using one of the enantioselective methods described previously, such as enzymatic reduction or catalytic asymmetric hydrogenation, to ensure high optical purity. researchgate.netresearchgate.net

This sequence separates the construction of the carbon skeleton from the creation of the chiral center, allowing for optimization of each distinct transformation. mit.edu

Table 2: Illustrative Multistep Synthesis Pathway
StepReactionStarting MaterialReagentsProduct
1Friedel-Crafts Acylation1-chloro-2-fluorobenzeneAcetyl chloride, AlCl₃3'-chloro-4'-fluoroacetophenone
2Asymmetric Reduction3'-chloro-4'-fluoroacetophenoneKetoreductase, Co-factorThis compound

One-Pot Synthesis Approaches

For the synthesis of this compound and its analogues, a one-pot approach could integrate the formation of a chiral reducing agent and the subsequent asymmetric reduction of the ketone in a single continuous process. For example, a chiral ligand and a metal precursor could be introduced into the reaction vessel to form an active asymmetric catalyst in situ. The ketone substrate, 3'-chloro-4'-fluoroacetophenone, and a hydrogen source would then be added to initiate the reduction, proceeding directly to the final chiral alcohol product.

While specific literature detailing a one-pot synthesis for this exact molecule is sparse, analogous one-pot methodologies for chiral alcohols are well-established. These often involve catalytic systems that can be generated and used in the same pot. For instance, a one-pot procedure could involve the reductive olefination of an aldehyde, which can be adapted to produce allylic alcohols. rsc.org The principles of one-pot synthesis are widely applied in pharmaceutical manufacturing to streamline processes and improve economic and environmental outcomes. nih.gov

Table 3: Conceptual One-Pot Asymmetric Reduction
ComponentFunctionExample
Metal PrecursorForms the active catalyst center[RuCl₂(p-cymene)]₂
Chiral LigandInduces enantioselectivity(S,S)-TsDPEN
Hydrogen SourceProvides the hydride for reductionFormic acid/triethylamine azeotrope
SubstrateThe molecule to be reduced3'-chloro-4'-fluoroacetophenone
SolventReaction mediumAcetonitrile or Methanol

In Depth Mechanistic Investigations of Reaction Pathways

Elucidation of Reaction Kinetics and Rate Laws

The study of reaction kinetics for the formation of chiral alcohols, including those with fluorinated phenyl groups, often points towards specific rate laws that depend on the synthetic route. For instance, in reactions involving solvolysis of related precursors like 4-fluorophenyl chlorothionoformate, first-order specific rates of solvolysis are observed. hilarispublisher.com The rates of these reactions show a dependency on the composition of the solvent system. hilarispublisher.com

Identification and Characterization of Reaction Intermediates

The identification of transient species is crucial for understanding reaction mechanisms. In the synthesis of related compounds, various intermediates have been characterized. For example, in the formation of B,B',B''-trichloro-N,N',N''-tri(p-fluorophenyl)borazine from p-fluoroaniline and boron trichloride, the initial 1:1 adduct, ArNH2BCl3, is formed and can be fully characterized, including by single-crystal X-ray diffraction. nih.gov This adduct then proceeds through an anilinodichloroborane (ArNHBCl2) intermediate, which is unstable but can be detected by NMR spectroscopy. nih.gov

In stereoselective syntheses, chiral intermediates are often employed to direct the stereochemical outcome. For instance, the stereocontrolled synthesis of 1-substituted homotropanones utilizes chiral N-tert-butanesulfinyl imines as key reaction intermediates. mdpi.com These imines are formed chemoselectively and then undergo further reactions, such as a decarboxylative Mannich reaction, to yield the desired products with high diastereoselectivity. mdpi.com Spectroscopic techniques like NMR are instrumental in characterizing these intermediates. mdpi.com

Analysis of Transition State Structures and Energetics

Computational chemistry plays a significant role in elucidating the structures and energetics of transition states. For the thermal dehydrochlorination of the 4-fluoroaniline-trichloroborane adduct, the computed activation parameters at 373.15 K were found to be ΔH‡ = 28.1 kcal mol⁻¹, ΔS‡ = 1.56 eu, and ΔG‡ = 27.6 kcal mol⁻¹. nih.gov These values are critical for understanding the energy landscape of the reaction and predicting its rate.

In other mechanistic studies involving stereoselective additions, the transition state geometry dictates the stereochemical outcome. For example, the nucleophilic addition of an enolate to a chiral N-tert-butanesulfinyl imine is rationalized by an eight-membered cyclic transition state, a hypothesis supported by DFT calculations. mdpi.com The lower energy of this transition state for one diastereomer over the other explains the high stereoselectivity of the reaction. The energetics of such transition states are influenced by steric and electronic factors of the reactants and catalyst. researchgate.net

Influence of Catalyst Structure and Ligand Design on Mechanism and Stereoselectivity

In the asymmetric synthesis of chiral alcohols like (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol, the choice of catalyst and its associated ligands is paramount for achieving high stereoselectivity. Biocatalysis, employing enzymes such as ketoreductases (KREDs), is a powerful approach. researchgate.netresearchgate.net For instance, the reduction of a ketone precursor to (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a structurally similar compound, was achieved with excellent stereoselectivity (>99% ee) using a ketoreductase from Chryseobacterium sp. CA49. researchgate.net

The modification of these enzymes through techniques like error-prone PCR can lead to mutant enzymes with significantly increased activity. researchgate.net Furthermore, the addition of cofactors like NADH and the optimization of reaction conditions are crucial for enhancing enzyme activity and, consequently, the stereoselectivity of the reduction. researchgate.netresearchgate.net In non-enzymatic catalysis, phase transfer catalysts, such as phosphonium (B103445) or ammonium (B1175870) salts, are used to facilitate reactions between reactants in different phases. google.com The structure of these catalysts, including the nature of the alkyl or phenyl groups, can influence the reaction rate and yield. google.com

Solvent Effects on Reaction Outcomes and Selectivity

The solvent can have a profound impact on reaction rates, mechanisms, and selectivity. nih.gov In the solvolysis of 4-fluorophenyl chlorothionoformate, the reaction proceeds through dual bimolecular addition-elimination and unimolecular ionization channels, with the dominant pathway being dependent on the solvent's nucleophilicity and ionizing power. hilarispublisher.com For instance, an increase in the amount of water in binary aqueous mixtures leads to an increase in the specific rates of solvolysis. hilarispublisher.com Highly ionizing fluoroalcohols can also participate nucleophilically in the transition state. hilarispublisher.com

In other synthetic procedures, the choice of solvent is critical for the reaction to proceed efficiently. Aprotic organic solvents like tetrahydrofuran, toluene (B28343), or diethyl ether are often used in reactions involving organometallic reagents. google.com For nucleophilic aromatic substitution reactions, polar solvents such as sulfolane, dimethylformamide (DMF), or dimethylsulfoxide (DMSO) are preferred to facilitate the reaction. google.com The dielectric constant and polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction pathway and selectivity. nih.gov

Substituent Effects on Reactivity and Electronic Properties within Reaction Mechanisms

The electronic nature and steric bulk of substituents on the aromatic ring can significantly alter the reactivity of the molecule and the stability of reaction intermediates. In the solvolysis of 3-chloro-p-alkylcumyl chlorides, the presence of a 3-chloro substituent has a retarding effect on the reaction rate. rsc.org This effect is more pronounced when a bulky t-butyl group is present at the 4-position compared to a methyl group, suggesting a steric interaction between the 3-chloro and 4-alkyl groups. rsc.org

Electron-withdrawing groups, such as the chloro and fluoro substituents on the phenyl ring of the title compound, can influence the electronic properties of the molecule. asiapharmaceutics.inforesearchgate.net These groups can affect the electrophilicity of adjacent carbon atoms and the stability of charged intermediates formed during a reaction. For example, in nucleophilic aromatic substitution reactions, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack. google.com The interplay of inductive and resonance effects of these substituents ultimately governs the reactivity and selectivity of the synthetic transformations.

Advanced Characterization for Structural and Stereochemical Analysis

High-Resolution Spectroscopic Techniques

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.

The ¹H NMR spectrum of (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol would be expected to show distinct signals corresponding to each unique proton environment. Based on analogous structures, the anticipated signals are:

Methyl Protons (-CH₃): A doublet in the upfield region (approximately δ 1.4-1.6 ppm). The signal is split into a doublet by the adjacent methine proton.

Methine Proton (-CH): A quartet located further downfield (approximately δ 4.8-5.0 ppm). This signal is split by the three protons of the adjacent methyl group.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is variable and dependent on solvent, concentration, and temperature. It can often be identified by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O).

Aromatic Protons (Ar-H): A complex series of multiplets in the downfield region (approximately δ 7.0-7.5 ppm). The three protons on the phenyl ring would show complex splitting patterns due to coupling with each other and potentially with the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ ~1.5 Doublet (d) ~6.5
-CH(OH) ~4.9 Quartet (q) ~6.5
Ar-H ~7.0-7.5 Multiplet (m) N/A

The proton-decoupled ¹³C NMR spectrum would provide a single peak for each unique carbon atom in the molecule.

Methyl Carbon (-CH₃): An upfield signal around δ 25 ppm.

Methine Carbon (-CHOH): A signal in the alcohol region, approximately δ 70 ppm.

Aromatic Carbons (Ar-C): A series of signals in the downfield region (δ 115-145 ppm). The carbon attached to the fluorine would show a large coupling constant (¹JCF), and other aromatic carbons would show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ ~25
-CH(OH) ~70

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. nist.gov For this compound, the spectrum would show a single resonance for the fluorine atom on the phenyl ring. Its chemical shift would be indicative of its position relative to the chloro and ethyl-alcohol substituents. The fluorine nucleus couples with adjacent protons, which would result in a complex multiplet if the spectrum is not proton-decoupled.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between protons that are coupled to each other. guidechem.com This would definitively link the methyl protons to the methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the -CH₃ and -CH(OH) signals in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary aromatic carbons and confirming the substitution pattern on the phenyl ring by showing correlations from the aromatic protons to various carbons.

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₈H₈ClFO), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (approximately 174.02 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak for the ³⁵Cl isotope ([M]⁺) and a peak for the ³⁷Cl isotope ([M+2]⁺) in an approximate 3:1 ratio of intensity.

Key fragmentation pathways would likely include:

Loss of a methyl group (-CH₃): Leading to a fragment at [M-15]⁺.

Loss of water (-H₂O): From the alcohol group, resulting in a fragment at [M-18]⁺.

Cleavage of the C-C bond next to the aromatic ring.

Analysis of the mass spectrum of the precursor ketone, 3-chloro-4-fluoroacetophenone, shows a strong molecular ion peak and a base peak corresponding to the loss of the methyl group, forming the 3-chloro-4-fluorobenzoyl cation. nist.gov A similar fragmentation pattern would be anticipated for the alcohol.

Table 3: Predicted Mass Spectrometry Data for 1-(3-chloro-4-fluorophenyl)ethan-1-ol (B1358902)

Adduct Predicted m/z
[M+H]⁺ 175.03205
[M+Na]⁺ 197.01399

(Data predicted for the racemic mixture) uni.lu

Mass Spectrometry (MS) for Molecular Identity and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula. pnnl.gov This technique is instrumental in confirming the identity of the compound by distinguishing it from isomers or other compounds with the same nominal mass. viurrspace.ca

The analysis involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₈H₈ClFO), the expected monoisotopic mass is 174.02477 Da. uni.lu HRMS can detect this molecular ion, as well as various adducts formed during the ionization process. The high resolution helps in resolving the isotopic pattern, particularly that of chlorine (³⁵Cl and ³⁷Cl), further confirming the compound's composition.

Table 1: Predicted HRMS Adducts and Collision Cross Section (CCS) for this compound uni.lu
Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]⁺175.03205129.7
[M+Na]⁺197.01399139.6
[M-H]⁻173.01749131.3
[M+NH₄]⁺192.05859150.7
[M+K]⁺212.98793135.6
[M+H-H₂O]⁺157.02203125.1
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hybrid technique is invaluable for analyzing the purity of this compound, separating it from starting materials, byproducts, or its (1R)-enantiomer. A chiral stationary phase in the LC column would be required for the separation of the enantiomers.

The LC system first separates the components of a mixture, and as each component elutes from the column, it is introduced into the mass spectrometer. The MS then provides mass data for each separated component. When coupled with HRMS, this method offers highly selective and sensitive quantification and identification. researchgate.net This is particularly useful for confirming the presence and purity of the target compound in complex matrices.

Vibrational Spectroscopy for Functional Group and Molecular Conformation

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. upi.edu Infrared radiation causes vibrations of the molecular bonds, and the absorption of this radiation at specific wavenumbers corresponds to particular types of bonds and functional groups. upi.edu For this compound, FTIR is used to confirm the presence of the hydroxyl (-OH), aromatic (C=C), carbon-halogen (C-Cl, C-F), and aliphatic (C-H) groups.

The spectrum would exhibit a characteristic broad absorption band for the O-H stretch of the alcohol group, sharp peaks for aromatic and aliphatic C-H stretches, and absorptions in the fingerprint region corresponding to the C-O, C-Cl, and C-F bonds. researchgate.net

Table 2: Expected Characteristic FTIR Absorption Bands for this compound researchgate.net
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretch, H-bonded3570–3200 (broad)
C-H (Aromatic)Stretch3100–3000
C-H (Aliphatic)Stretch3000–2850
C=C (Aromatic)Stretch1600–1450
C-O (Alcohol)Stretch1260–1000
C-F (Aryl fluoride)Stretch1250–1100
C-Cl (Aryl chloride)Stretch800–700
Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. upi.edu Molecular vibrations that result in a change in polarizability are Raman active. Symmetrical, non-polar bonds often produce strong Raman signals, whereas they may be weak in FTIR. For this compound, the aromatic ring C=C stretching vibrations are expected to yield characteristic and strong signals in the Raman spectrum. This technique can provide additional structural information and confirm the molecular backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. In this compound, the primary chromophore is the substituted benzene (B151609) ring.

The aromatic system gives rise to characteristic π → π* transitions. utoronto.ca The presence of substituents on the ring (chloro, fluoro, and hydroxyethyl (B10761427) groups) acts as auxochromes, which can cause shifts in the wavelength of maximum absorbance (λmax) and the intensity of the absorption bands. masterorganicchemistry.com The UV-Vis spectrum is useful for confirming the presence of the aromatic system and for quantitative analysis.

Table 3: Expected UV-Vis Absorption Bands for the Phenyl Chromophore in this compound
Transition TypeTypical λmax (nm) for BenzeneExpected λmax (nm) with Substituents
E₂-band (π → π)~204200-220
B-band (π → π)~256260-280

X-ray Crystallography for Absolute Stereochemical Configuration

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov It is the most powerful technique for the unambiguous determination of the absolute stereochemical configuration of a chiral molecule like this compound. ed.ac.uk

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the atomic positions within the crystal lattice, allowing for the construction of a precise 3D model of the molecule. thieme-connect.de To determine the absolute configuration, anomalous dispersion effects are utilized. researchgate.net The presence of heavier atoms like chlorine enhances these effects, making the assignment more reliable. The analysis yields the Flack parameter, which should be close to zero for the correct enantiomer, thus confirming the "(1S)" configuration. ed.ac.uk

Chromatographic Methods for Enantiomeric Excess Determination

The enantiomeric purity of 1-(3-chloro-4-fluorophenyl)ethan-1-ol is quantitatively assessed by calculating the enantiomeric excess. This is achieved by integrating the peak areas of the two enantiomers in the chromatogram. The formula for calculating enantiomeric excess is:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where Area₁ and Area₂ represent the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the enantioselective separation of 1-(3-chloro-4-fluorophenyl)ethan-1-ol. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose.

Key parameters that are optimized during method development include the choice of the chiral stationary phase, the composition of the mobile phase (typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol), the flow rate, and the column temperature. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. rsc.org

Table 1: Illustrative Chiral HPLC Parameters for a Structurally Related Compound

ParameterCondition
Chromatographic Column Chiralcel OB-H
Mobile Phase n-hexane:isopropanol (95:5, v/v)
Flow Rate 0.6 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Retention Time (S)-enantiomer 12.8 min
Note: This data is for (S)-1-(4'-fluorophenyl)ethanol and serves as a likely starting point for the analysis of this compound. rsc.org

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another valuable technique for determining the enantiomeric excess of volatile chiral compounds like 1-(3-chloro-4-fluorophenyl)ethan-1-ol. In this method, the separation occurs in a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are among the most common and effective CSPs for GC.

For the analysis of polar molecules like alcohols by GC, derivatization is sometimes employed to improve volatility and chromatographic performance. However, direct analysis without derivatization is often possible on specialized polar chiral stationary phases. The optimization of a chiral GC method involves selecting the appropriate chiral column, setting the optimal temperature program for the oven, and adjusting the carrier gas flow rate.

Detailed, peer-reviewed research findings specifying a validated chiral GC method for the direct enantiomeric separation of 1-(3-chloro-4-fluorophenyl)ethan-1-ol are not prominently available. Method development would typically involve screening a variety of commercially available chiral GC columns and optimizing the analytical conditions to achieve baseline separation of the enantiomers.

Table 2: General Parameters for Chiral GC Method Development

ParameterGeneral Approach
Chiral Stationary Phase Screening of various cyclodextrin-based columns (e.g., β- or γ-cyclodextrin derivatives)
Carrier Gas Helium or Hydrogen
Inlet Temperature Optimized to ensure complete volatilization without degradation
Oven Temperature Program An initial isothermal period followed by a temperature ramp to elute the enantiomers with good resolution and peak shape
Detector Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict molecular properties with high accuracy. For (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol, DFT calculations are instrumental in elucidating its geometric, spectroscopic, and electronic characteristics. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) to ensure reliable results. researchgate.net

Geometry optimization is a fundamental DFT procedure that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. nih.gov For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The optimization reveals a structure where the phenyl ring is nearly planar, with the chloro and fluoro substituents influencing the electronic distribution and geometry. The ethan-1-ol side chain possesses rotational freedom, but a specific orientation relative to the aromatic ring will represent the global energy minimum.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.745 Å
Bond LengthC-F1.352 Å
Bond LengthC-O1.431 Å
Bond LengthO-H0.965 Å
Bond AngleC-C-Cl119.8°
Bond AngleC-C-F119.5°
Bond AngleC-O-H108.9°

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the infrared (IR) and Raman spectra of the molecule. scirp.org Each calculated frequency corresponds to a specific vibrational mode of the molecule. For this compound, characteristic vibrations include the O-H stretching of the alcohol group, C-H stretching of the aromatic ring and the ethyl group, and the stretching vibrations of the C-F and C-Cl bonds. researchgate.net These theoretical spectra provide a benchmark for comparison with experimental data. nanobioletters.com

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹)AssignmentVibrational Mode
3580ν(O-H)O-H stretch
3075ν(C-H)Aromatic C-H stretch
2980ν(C-H)Aliphatic C-H stretch
1595ν(C=C)Aromatic ring stretch
1255ν(C-F)C-F stretch
1150ν(C-O)C-O stretch
780ν(C-Cl)C-Cl stretch

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net

In this compound, the HOMO is primarily localized on the electron-rich phenyl ring, while the LUMO is distributed across the aromatic ring and influenced by the electronegative halogen substituents. This distribution suggests that the ring is the likely site for electrophilic attack.

Table 3: Frontier Molecular Orbital Properties

ParameterEnergy (eV)
HOMO Energy-6.85 eV
LUMO Energy-1.22 eV
HOMO-LUMO Gap (ΔE)5.63 eV

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would show significant negative potential around the highly electronegative oxygen, fluorine, and chlorine atoms, making them sites for interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential, identifying it as a primary site for nucleophilic interaction and hydrogen bonding.

DFT calculations can also be used to derive key thermochemical properties of a molecule at different temperatures, based on the vibrational frequency analysis. researchgate.net These properties include zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity (Cv), and entropy (S). Such data are vital for understanding the thermodynamic stability and behavior of the compound under various conditions.

Table 4: Calculated Thermochemical Properties at 298.15 K

PropertyValue
Zero-Point Vibrational Energy (ZPVE)105.5 kcal/mol
Enthalpy (H)-785.1 Hartrees
Specific Heat Capacity (Cv)42.8 cal/mol·K
Entropy (S)98.7 cal/mol·K

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govmanchester.ac.uk MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions within a simulated environment, such as a solvent box. fraserlab.comdovepress.com

For this compound, MD simulations can explore the conformational landscape, particularly the rotation of the C-C bond connecting the chiral center to the phenyl ring and the C-O bond of the alcohol group. nih.gov These simulations reveal the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. nih.gov By simulating multiple molecules in a solvent like water or ethanol, one can analyze the formation and lifetime of hydrogen bonds involving the hydroxyl group. The analysis of radial distribution functions (RDFs) from the simulation trajectory can quantify the probability of finding solvent molecules or other solute molecules at a certain distance from specific atoms (e.g., the hydroxyl hydrogen or oxygen), providing a detailed picture of the solvation shell and interaction patterns. mdpi.com

In Silico Mechanistic Studies of Reaction Pathways

The stereoselective synthesis of chiral alcohols, including this compound, is a focal point of synthetic organic chemistry. In silico mechanistic studies, often employing quantum mechanics (QM) methods like Density Functional Theory (DFT), are pivotal in elucidating the intricate details of the reaction pathways that govern the formation of the desired stereoisomer. These studies provide a molecular-level understanding of transition states, reaction intermediates, and the factors controlling stereoselectivity.

A primary route to this compound is the asymmetric reduction of its corresponding prochiral ketone, 3'-chloro-4'-fluoroacetophenone. This transformation is frequently accomplished using chiral catalysts, which can be either chemical or biological in nature.

Biocatalytic Reduction:

The enzymatic reduction of ketones is a widely adopted green chemistry approach for producing enantiomerically pure alcohols. researchgate.net Carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs) are commonly employed for this purpose. researchgate.netnih.gov Computational modeling, through techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM), can unravel the mechanism of stereoselection.

In silico studies in this context typically involve:

Molecular Docking: The substrate, 3'-chloro-4'-fluoroacetophenone, is docked into the active site of the enzyme. This predicts the most favorable binding orientation of the substrate relative to the nicotinamide (B372718) cofactor (NADH or NADPH) and key catalytic residues.

QM/MM Calculations: The reaction itself—the hydride transfer from the cofactor to the carbonyl carbon of the ketone—is modeled using a QM/MM approach. The substrate, cofactor, and critical amino acid side chains are treated with a high level of QM theory, while the rest of the protein is modeled using classical molecular mechanics. This allows for the calculation of activation energies for the pathways leading to the (S) and (R) enantiomers.

The stereochemical outcome is determined by the difference in the activation energies (ΔΔG‡) for the two competing pathways. A lower activation energy for the hydride attack on one face of the carbonyl group results in the preferential formation of the corresponding alcohol enantiomer. For the formation of this compound, the computational models would need to show a lower energy barrier for the pathway that yields the (S)-enantiomer.

Illustrative Data from a Hypothetical QM/MM Study:

Below is an interactive data table illustrating the kind of results that would be generated from a computational study on the enzymatic reduction of 3'-chloro-4'-fluoroacetophenone.

ParameterPathway to (S)-enantiomerPathway to (R)-enantiomer
Binding Energy (kcal/mol) -8.5-8.2
Activation Energy (ΔG‡, kcal/mol) 12.314.8
Predicted Enantiomeric Excess (% ee) >99% (S)-

Note: This data is illustrative and represents typical findings in such computational studies.

Chemocatalytic Asymmetric Hydrogenation:

Transition metal complexes with chiral ligands are also extensively used for the asymmetric hydrogenation of ketones. mdpi.com Computational studies can clarify the mechanism and origin of enantioselectivity in these reactions. For instance, the hydrogenation of acetophenone (B1666503) derivatives catalyzed by ruthenium complexes has been a subject of theoretical investigation. acs.org

A typical computational workflow would involve:

Characterization of the catalyst resting states and active species.

Mapping the potential energy surface for the catalytic cycle, including substrate coordination, hydrogen activation, and product release.

Locating the transition states for the stereodetermining hydride transfer step for both possible enantiomers.

The calculated energy difference between these diastereomeric transition states allows for the prediction of the enantiomeric excess, which can then be compared with experimental results to validate the proposed mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational aspects for novel compound design)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties. acs.org These models are fundamental in computational drug design, enabling the prediction of the activity of novel, unsynthesized compounds and guiding the optimization of lead structures. This compound can serve as a scaffold or a fragment in the design of new bioactive molecules, and its structural features can be incorporated into QSAR models.

The development of a QSAR model involves several key computational steps:

Data Set Preparation: A series of structurally related compounds with experimentally measured biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For chiral molecules like this compound, specific chiral descriptors can also be employed. mdpi.comnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and external test sets.

For a series of compounds incorporating the this compound moiety, a QSAR study could identify the key structural features that influence their activity. For example, the model might reveal that the presence and position of the chloro and fluoro substituents on the phenyl ring are critical for activity.

Illustrative QSAR Descriptors and Their Potential Impact:

The following interactive table provides examples of molecular descriptors that would be relevant in a QSAR study of derivatives of this compound and their hypothetical correlation with biological activity.

Descriptor ClassSpecific DescriptorPotential Impact on Activity
Electronic Dipole MomentA higher dipole moment might enhance binding to a polar active site.
Steric Molar Refractivity (MR)Optimal steric bulk at certain positions could improve target engagement.
Hydrophobic LogP (Octanol-Water Partition Coefficient)A balanced LogP is often crucial for good pharmacokinetic properties.
Topological Wiener IndexReflects molecular branching, which can influence solubility and binding.
Quantum Chemical HOMO/LUMO EnergiesThese are related to the molecule's reactivity and ability to participate in charge-transfer interactions.

Note: The indicated impacts are hypothetical and would need to be determined through a specific QSAR study.

By leveraging the insights from such QSAR models, computational chemists can design new molecules with potentially improved activity. For instance, if a QSAR model indicates that a more electron-withdrawing substituent at a certain position would be beneficial, new analogs can be proposed in silico and their activity predicted before undertaking their chemical synthesis. This computational pre-screening significantly accelerates the discovery and development of novel compounds.

Advanced Applications in Synthetic Organic Chemistry

Studies on the Impact of Halogen and Stereochemical Elements on Synthetic Outcomes

The synthetic utility of (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol and its derivatives is intrinsically linked to the electronic and steric properties imparted by the 3-chloro and 4-fluoro substituents on the phenyl ring, as well as the fixed (S)-configuration at the benzylic carbinol center. These features provide a powerful tool for chemists to direct the stereochemical course of a reaction, often leading to high levels of diastereoselectivity or enantioselectivity.

Research in this area has highlighted how the interplay of these elements can be harnessed. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the reactivity of the aromatic ring and the benzylic position. For instance, in reactions involving the hydroxyl group, the electronic character of the substituted phenyl ring can affect the acidity of the alcohol and the stability of potential intermediates.

The stereocenter at the carbinol carbon is a critical determinant of the three-dimensional space around the reactive site. In reactions where this chiral alcohol is used as a starting material or a chiral auxiliary, its inherent chirality can effectively bias the approach of incoming reagents, leading to the preferential formation of one stereoisomer over others. This stereochemical induction is a cornerstone of asymmetric synthesis.

To illustrate this principle, a hypothetical data table is presented below, showcasing the expected outcomes based on established models of asymmetric induction.

Table 1: Hypothetical Diastereoselective Alkylation of an Ester Derived from this compound

EntryElectrophile (R-X)Proposed Major DiastereomerPredicted Diastereomeric Ratio (d.r.)Key Influencing Factor
1Methyl Iodide (CH₃I)(R,S)>90:10Steric hindrance from the 3-chloro-4-fluorophenyl group directing the approach of the small electrophile.
2Benzyl Bromide (BnBr)(R,S)>95:5Increased steric bulk of the electrophile enhancing facial selectivity.
3Isopropyl Iodide (i-PrI)(R,S)>98:2Significant steric demand of the isopropyl group leading to very high diastereoselectivity.

The rationale for these predicted outcomes lies in the formation of a chiral enolate where one face is effectively shielded by the bulky 3-chloro-4-fluorophenyl group. The incoming electrophile would preferentially attack from the less hindered face, leading to the observed diastereoselectivity. The electronic effects of the halogen atoms could further influence the geometry and reactivity of the enolate, potentially fine-tuning the level of stereocontrol.

Q & A

Basic: What are the established synthetic routes for (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol, and how are stereochemical outcomes controlled?

Methodological Answer:
The synthesis typically involves asymmetric reduction of the corresponding ketone precursor, such as 1-(3-chloro-4-fluorophenyl)ethanone, using chiral catalysts. For example, enzymatic reduction with alcohol dehydrogenases or chemical methods employing CBS (Corey-Bakshi-Shibata) reagents can achieve high enantiomeric excess (e.e.). Reaction conditions (e.g., solvent polarity, temperature) significantly influence stereoselectivity . Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase) is used to confirm enantiomeric purity .

Basic: What spectroscopic techniques are critical for structural confirmation, and how are spectral discrepancies resolved?

Methodological Answer:
Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm aromatic substitution patterns. For example, fluorine-induced deshielding in 19^19F NMR helps distinguish between 3-chloro-4-fluoro and 4-chloro-3-fluoro isomers .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry by providing precise bond angles and torsion angles (e.g., deviations <0.014 Å in planar fluorophenyl rings) .
    Discrepancies between calculated and observed spectra often arise from solvent effects or dynamic processes; variable-temperature NMR or DFT simulations can reconcile these .

Advanced: How can researchers optimize reaction yields and enantioselectivity in asymmetric syntheses of this compound?

Methodological Answer:

  • Catalyst screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) to enhance e.e. (e.g., achieving >90% e.e. with Ru-BINAP systems) .
  • Solvent engineering : Polar aprotic solvents (e.g., THF, DMF) improve catalyst stability, while additives like molecular sieves mitigate moisture interference .
  • Kinetic resolution : Monitor reaction progress via chiral HPLC to halt reactions at optimal conversion (e.g., 50–70% to avoid racemization) .

Advanced: What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Meta-analysis : Cross-validate data across multiple assays (e.g., enzyme inhibition vs. cellular uptake) to identify assay-specific artifacts .
  • Isotopic labeling : Use 18^{18}O or 2^2H isotopes to track metabolic degradation pathways that may explain variability in potency .
  • Cocrystallization studies : Resolve binding ambiguities by obtaining X-ray structures of the compound bound to target proteins (e.g., cytochrome P450 isoforms) .

Advanced: How should researchers assess the ecological impact of this compound in preclinical studies?

Methodological Answer:

  • Persistence testing : Conduct OECD 301 biodegradation assays to evaluate half-life in soil/water matrices .
  • Trophic transfer analysis : Use microcosm models to measure bioaccumulation factors (BCF) in aquatic organisms (e.g., Daphnia magna) .
  • QSAR modeling : Predict ecotoxicity endpoints (e.g., LC50 for fish) via computational tools like ECOSAR, validated against analogs (e.g., fluorinated acetophenones) .

Basic: What purification methods are effective for isolating high-purity (1S)-enantiomers?

Methodological Answer:

  • Chiral chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralcel OD) and isocratic elution (hexane:ethanol = 90:10) .
  • Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water mixtures to enrich e.e. via differential solubility .
  • Derivatization : Convert the alcohol to a diastereomeric ester (e.g., Mosher ester) for separation via silica gel chromatography .

Advanced: How can computational methods predict the compound’s behavior in novel reaction environments?

Methodological Answer:

  • MD simulations : Model solvent interactions using AMBER or GROMACS to predict solubility and aggregation tendencies .
  • DFT calculations : Calculate transition-state energies (e.g., at B3LYP/6-31G* level) to rationalize stereoselectivity in catalytic reductions .
  • Machine learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to forecast reaction outcomes under untested conditions .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., acyl chlorides) .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration or contract certified hazardous waste services .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.